1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)-
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Overview
Description
1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)-: is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are a class of synthetic organic heterocyclic compounds consisting of a five-membered ring of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)- typically involves the reaction of amines, triethyl orthoformate, and sodium azide through catalyzed reactions . The use of powerful diazotizing reagents like fluorosulfonyl azide enables the facile synthesis of tetrazoles under mild conditions . Additionally, the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts is a common method for synthesizing tetrazoles .
Industrial Production Methods: Industrial production of tetrazoles often involves the treatment of organic nitriles with sodium azide in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst . This method is advantageous due to its broad scope, allowing for the synthesis of various substituted tetrazoles from different nitriles .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include sodium azide, zinc salts, iodine, and silica-supported sodium hydrogen sulfate . Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions include substituted tetrazoles, sulfoxides, sulfones, and amines .
Scientific Research Applications
Chemistry: In chemistry, 1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is used in the development of antifungal agents and quinoline derivatives . These derivatives have shown activity against mycobacterium tuberculosis and other pathogens .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of different products .
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)- involves its interaction with molecular targets and pathways in biological systems. The tetrazole ring can act as a bioisostere for carboxylate groups, allowing it to mimic the behavior of carboxylic acids in biological systems . This property is particularly useful in the design of pharmaceuticals, where the compound can bind to specific enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- 1-Methyl-5-aminotetrazole
- 5-Mercapto-1-methyltetrazole
- 5-Phenyltetrazole
- 1H-Tetrazole-1-acetic acid
Uniqueness: 1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)- is unique due to the presence of both tetrazole and oxadiazole rings. This dual-ring structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
80086-85-7 |
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Molecular Formula |
C8H12N6OS2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-methyl-5-[3-(1-methyltetrazol-5-yl)sulfanylpropylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H12N6OS2/c1-6-9-11-8(15-6)17-5-3-4-16-7-10-12-13-14(7)2/h3-5H2,1-2H3 |
InChI Key |
FDGHRMFPJSPQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)SCCCSC2=NN=NN2C |
Origin of Product |
United States |
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